molecular formula C11H9BrN4O3 B12911921 6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 7357-33-7

6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B12911921
CAS No.: 7357-33-7
M. Wt: 325.12 g/mol
InChI Key: OZRYMOSCQMZMSW-UHFFFAOYSA-N
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Description

6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of 4-bromoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-bromoaniline with a dihydropyrimidine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A precursor used in the synthesis of various brominated derivatives.

    2-Amino-4-bromophenol: Another brominated compound with potential biological activities.

    4-Bromophenylacetic acid: A brominated derivative used in organic synthesis

Uniqueness

6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

7357-33-7

Molecular Formula

C11H9BrN4O3

Molecular Weight

325.12 g/mol

IUPAC Name

6-(4-bromoanilino)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C11H9BrN4O3/c12-5-1-3-6(4-2-5)14-9-7(8(13)17)10(18)16-11(19)15-9/h1-4H,(H2,13,17)(H3,14,15,16,18,19)

InChI Key

OZRYMOSCQMZMSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=O)NC(=O)N2)C(=O)N)Br

Origin of Product

United States

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